molecular formula C16H13Cl2N3O2S B10944802 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-chlorobenzenesulfonamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-chlorobenzenesulfonamide

Cat. No.: B10944802
M. Wt: 382.3 g/mol
InChI Key: FNIDKGJBFLYNAM-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE is a synthetic organic compound characterized by its complex molecular structure It contains a pyrazole ring substituted with a benzyl group and a chlorine atom, as well as a benzenesulfonamide moiety with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Chlorination: The benzylated pyrazole is chlorinated using thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The chlorinated pyrazole is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized forms of the pyrazole or benzenesulfonamide moieties.

    Reduction: Reduced forms of the pyrazole or benzenesulfonamide moieties.

    Hydrolysis: Products with cleaved sulfonamide groups.

Scientific Research Applications

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide
  • N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-chlorobenzenesulfonamide

Uniqueness

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-CHLORO-1-BENZENESULFONAMIDE is unique due to its specific combination of a pyrazole ring with a benzyl group and a chlorinated benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C16H13Cl2N3O2S/c17-13-6-8-14(9-7-13)24(22,23)20-16-15(18)11-21(19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20)

InChI Key

FNIDKGJBFLYNAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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